Tetrahydrofurfuryl alcohol
Overview
Description
Tetrahydrofurfuryl alcohol, also known as (Oxolan-2-yl)methanol, is an organic compound with the molecular formula C5H10O2. It consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group. This compound is a colorless liquid that is widely used as a specialty solvent and synthetic intermediate .
Scientific Research Applications
Tetrahydrofurfuryl alcohol has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of epoxy resins, polyesters, polyurethanes, lubricants, perfumes, and advanced solvents
Mechanism of Action
Target of Action
Tetrahydrofurfuryl alcohol (THFA) is primarily used as a specialty solvent and synthetic intermediate . It is often used in epoxy resin formulations in either the epoxy component or amine hardener . It is also a solvent modifier for sodium borohydride used in enantioselective reduction of aromatic imines or ketones to the corresponding alcohols .
Mode of Action
THFA undergoes chemoselective hydrogenolysis catalyzed by Rh/SiO2 modified with ReOx species to yield 1,5-pentanediol . It also undergoes a lanthanum-mediated Michael-type addition reaction with maleate to form alkoxybutanedioic acid .
Biochemical Pathways
The conversion of THFA into high-value chemicals involves several steps. One pathway is the synthesis of 1,5-pentanediol (1,5-PD) from furfural, utilizing dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions . Another pathway involves the selective oxidation of THFA to 2-Methyl tetrahydrofuran (2-MTHF) under certain reaction conditions .
Pharmacokinetics
For instance, THFA’s structure, which consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group , may influence how it interacts with biological systems.
Result of Action
The result of THFA’s action depends on the specific reaction it’s involved in. For example, in the hydrogenolysis reaction, THFA is converted into 1,5-pentanediol . In the selective oxidation reaction, THFA is converted into 2-Methyl tetrahydrofuran .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tetrahydrofurfuryl alcohol plays a role in biochemical reactions as a synthetic intermediate . It is involved in the hydrogenation of furfural, leading to the production of 1,5-pentanediol
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role as a synthetic intermediate. It is involved in the hydrogenation of furfural, a process that involves binding interactions with hydrogen and furfural molecules
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of 1,5-pentanediol . This process involves the hydrogenation of furfural
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl alcohol is primarily synthesized through the hydrogenation of furfural. The process involves the selective hydrogenation of furfuryl alcohol over nickel-based catalysts supported by γ-alumina. The reaction is typically carried out at a temperature of 353 K with an initial hydrogen pressure of 4.0 MPa, resulting in a high conversion rate and selectivity towards this compound .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating furfural using nickel or palladium catalysts. The process involves the use of high-pressure hydrogenation reactors to achieve efficient conversion. The catalysts are often supported on materials like γ-alumina to enhance their activity and selectivity .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl alcohol undergoes various chemical reactions, including:
Hydrogenolysis: Catalyzed by rhodium on silica modified with rhenium oxide, yielding 1,5-pentanediol.
Michael-type Addition: Lanthanum-mediated reaction with maleate to form alkoxybutanedioic acid.
Common Reagents and Conditions:
Hydrogenolysis: Rhodium on silica modified with rhenium oxide under hydrogen atmosphere.
Michael-type Addition: Lanthanum and maleate under controlled conditions.
Major Products:
1,5-Pentanediol: Obtained from hydrogenolysis.
Alkoxybutanedioic Acid: Formed from Michael-type addition.
Comparison with Similar Compounds
Furfuryl Alcohol: A precursor to tetrahydrofurfuryl alcohol, obtained by the hydrogenation of furfural.
1,5-Pentanediol: A major product of this compound hydrogenolysis.
Tetrahydrofuran: A related compound with a similar tetrahydrofuran ring structure.
Uniqueness: this compound is unique due to its specific hydroxymethyl substitution on the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. Its ability to undergo selective hydrogenolysis and Michael-type addition reactions makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
oxolan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID1029128 | |
Record name | Tetrahydrofurfuryl alcohol | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Record name | 2-Furanmethanol, tetrahydro- | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Boiling Point |
178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Record name | Tetrahydro-2-furanmethanol | |
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Flash Point |
167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c. | |
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Record name | Tetrahydrofurfuryl alcohol | |
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Solubility |
Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |
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Density |
1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052 | |
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Vapor Density |
3.522 (Air = 1), Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186 | |
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Color/Form |
Colorless liquid | |
CAS No. |
97-99-4, 93842-55-8 | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Less than -80 °C, < -80 °C | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydro-2-furanmethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.